Ethyl 8-chloro-4-((2-fluorobenzyl)amino)-2-oxo-1,2-dihydroquinoline-3-carboxylate
Description
Ethyl 8-chloro-4-((2-fluorobenzyl)amino)-2-oxo-1,2-dihydroquinoline-3-carboxylate is a quinoline-based heterocyclic compound characterized by a 2-oxo-1,2-dihydroquinoline core. Key structural features include:
- 8-chloro substituent: Enhances electron-withdrawing effects and influences intermolecular interactions.
- Ethyl ester at position 3: Modifies solubility and metabolic stability.
Properties
Molecular Formula |
C19H16ClFN2O3 |
|---|---|
Molecular Weight |
374.8 g/mol |
IUPAC Name |
ethyl 8-chloro-4-[(2-fluorophenyl)methylamino]-2-oxo-1H-quinoline-3-carboxylate |
InChI |
InChI=1S/C19H16ClFN2O3/c1-2-26-19(25)15-17(22-10-11-6-3-4-9-14(11)21)12-7-5-8-13(20)16(12)23-18(15)24/h3-9H,2,10H2,1H3,(H2,22,23,24) |
InChI Key |
XGDJIRBIYMWZPT-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(C2=C(C(=CC=C2)Cl)NC1=O)NCC3=CC=CC=C3F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 8-chloro-4-((2-fluorobenzyl)amino)-2-oxo-1,2-dihydroquinoline-3-carboxylate typically involves multi-step organic reactions. One common method includes the condensation of 8-chloro-2-oxo-1,2-dihydroquinoline-3-carboxylic acid with 2-fluorobenzylamine in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine. The reaction is carried out in an organic solvent such as dichloromethane at room temperature .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent choice, and reaction time, is crucial to maximize yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
Ethyl 8-chloro-4-((2-fluorobenzyl)amino)-2-oxo-1,2-dihydroquinoline-3-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the chloro or fluoro positions using nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles in the presence of a base like sodium hydroxide.
Major Products
Oxidation: Formation of quinoline N-oxide derivatives.
Reduction: Formation of reduced quinoline derivatives.
Substitution: Formation of substituted quinoline derivatives.
Scientific Research Applications
Ethyl 8-chloro-4-((2-fluorobenzyl)amino)-2-oxo-1,2-dihydroquinoline-3-carboxylate has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its therapeutic potential in treating diseases such as cancer, bacterial infections, and neurological disorders.
Industry: Utilized in the development of new pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of Ethyl 8-chloro-4-((2-fluorobenzyl)amino)-2-oxo-1,2-dihydroquinoline-3-carboxylate involves its interaction with specific molecular targets. It may inhibit enzymes or modulate receptors by binding to their active sites, thereby altering their activity. The exact pathways and targets depend on the specific application and biological context .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Methyl 8-chloro-4-((2,4-difluorobenzyl)amino)-2-oxo-1,2-dihydroquinoline-3-carboxylate
- Structural Differences :
- Benzyl substituent : 2,4-difluorobenzyl vs. 2-fluorobenzyl in the target compound.
- Ester group : Methyl vs. ethyl.
- Implications: Increased fluorine content may enhance lipophilicity and binding affinity to hydrophobic targets.
Ethyl 7-chloro-4-({[4-(methylsulfanyl)phenyl]methyl}amino)-2-oxo-1,2-dihydroquinoline-3-carboxylate
- Structural Differences :
- Chlorine position : 7-chloro vs. 8-chloro.
- Benzyl substituent : 4-(methylsulfanyl)phenyl vs. 2-fluorobenzyl.
- Implications: Chlorine at position 7 may shift electronic density differently, affecting reactivity.
Methyl 2-oxo-1,2-dihydroquinoline-3-carboxylate
- Structural Differences: Lacks chlorine and benzylamino substituents. Simpler core with only a methyl ester at position 3.
- Implications: Reduced steric and electronic complexity may lower target specificity. Higher similarity score (0.81) suggests shared reactivity at the ester-quinoline interface.
Ethyl 4-hydroxy-1-(isoprenyl)-2-oxo-1,2-dihydroquinoline-3-carboxylate
- Structural Differences: Substituents: Isoprenyl group at position 1 and hydroxyl at position 4 vs. benzylamino and chlorine in the target.
Data Table: Structural and Functional Comparison
Research Findings and Implications
- Substituent Position Matters : Chlorine at position 8 (target) vs. 7 () alters electronic distribution, which could influence intermolecular interactions in crystal packing or target binding .
- Fluorine vs. Sulfur : The 2-fluorobenzyl group (target) provides moderate electronegativity, while methylsulfanyl () adds polarizable sulfur, impacting solubility and redox stability .
- Ester Group Flexibility : Ethyl esters (target, ) offer prolonged metabolic stability compared to methyl esters (), critical for in vivo applications .
Biological Activity
Ethyl 8-chloro-4-((2-fluorobenzyl)amino)-2-oxo-1,2-dihydroquinoline-3-carboxylate is a compound belonging to the class of quinoline derivatives. This compound has garnered attention due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. Quinoline derivatives are known for their diverse pharmacological properties, including anti-inflammatory, antiviral, and anticancer effects.
Chemical Structure
The chemical structure of this compound can be represented as follows:
Biological Activity Overview
Research indicates that quinoline derivatives, including this compound, exhibit a range of biological activities:
- Antimicrobial Activity : Compounds with the 8-hydroxyquinoline nucleus have shown significant antimicrobial properties against various bacterial strains. For instance, derivatives have demonstrated inhibition against Pseudomonas aeruginosa and Klebsiella pneumoniae, with inhibition zones comparable to standard antibiotics .
- Anticancer Properties : Studies have highlighted the anticancer potential of quinoline derivatives. For example, certain derivatives have exhibited selective cytotoxicity against cancer cell lines while showing minimal toxicity to normal cells. This selectivity is crucial for developing effective cancer therapies .
- Mechanism of Action : The biological activity of these compounds is often linked to their ability to interact with specific biological targets such as enzymes or receptors involved in disease processes. For instance, some studies suggest that quinoline derivatives may act as inhibitors of certain enzymes critical for cancer cell proliferation .
Case Studies and Research Findings
Several studies have explored the biological activity of this compound and related compounds:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
